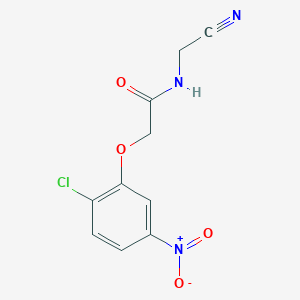

2-(2-Chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide

描述

属性

IUPAC Name |

2-(2-chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O4/c11-8-2-1-7(14(16)17)5-9(8)18-6-10(15)13-4-3-12/h1-2,5H,4,6H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTJRQHLOMZLAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OCC(=O)NCC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloro-5-nitrophenol with chloroacetonitrile in the presence of a base to form 2-(2-chloro-5-nitrophenoxy)acetonitrile. This intermediate is then reacted with an amine, such as cyanomethylamine, under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

2-(2-Chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(2-chloro-5-aminophenoxy)-N-(cyanomethyl)acetamide, while substitution of the chloro group can yield derivatives with various functional groups.

科学研究应用

2-(2-Chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-(2-Chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural differences and similarities between the target compound and related acetamide derivatives:

| Compound Name | Substituents on Acetamide Backbone | Molecular Weight (g/mol) | Key Features | Evidence Source |

|---|---|---|---|---|

| 2-(2-Chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide | - 2-Chloro-5-nitrophenoxy (methylene) - Cyanomethyl (N-substituent) |

~323.7 (calculated) | Nitro and chloro groups enhance electron withdrawal; cyanomethyl increases polarity. | N/A |

| N-(2-Chloro-5-nitrophenyl)-2-cyanoacetamide | - 2-Cyano (methylene) - 2-Chloro-5-nitrophenyl (N-substituent) |

~279.7 | Cyano group on methylene; lacks phenoxy linkage. | |

| 2-(4-Chlorophenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide | - 4-Chlorophenoxy (methylene) - 2-Methoxy-5-nitrophenyl (N-substituent) |

336.73 | Methoxy group introduces electron-donating effects; nitro at meta position. | |

| 2-Chloro-N-(2-fluoro-5-nitrophenyl)acetamide | - Chloro (methylene) - 2-Fluoro-5-nitrophenyl (N-substituent) |

~242.6 | Fluoro substituent increases lipophilicity; lacks cyanomethyl or phenoxy groups. | |

| 2-Cyano-N-(2-methyl-5-nitrophenyl)acetamide | - Cyano (methylene) - 2-Methyl-5-nitrophenyl (N-substituent) |

~233.2 | Methyl group reduces steric hindrance; nitro and cyano enhance reactivity. | |

| N-[5-[2-(Acetyloxy)ethylamino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide | - Complex azo and cyanoethyl-acetyloxy groups - Chloro-nitro-phenyl diazenyl (N-substituent) |

~526.9 | Azo linkage and multiple functional groups suggest use as a dye or photosensitizer. |

Key Differences in Physicochemical and Functional Properties

In contrast, methoxy () or methyl () substituents donate electrons, altering reaction pathways or binding affinities .

Conversely, lipophilic groups like trifluoromethyl () or bromophenyl () may enhance membrane permeability .

Biological Activity: Compounds with nitro groups () are often associated with antimicrobial or herbicidal activity due to redox reactivity. The target compound’s nitro and cyano groups may synergize for enhanced bioactivity compared to simpler chloroacetamides (e.g., alachlor in ) .

Synthetic Complexity: The phenoxy linkage in the target compound requires multi-step synthesis (e.g., nucleophilic substitution followed by amidation), whereas N-aryl acetamides () are typically synthesized via direct amidation .

生物活性

2-(2-Chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group, a nitro group, and a cyanomethyl moiety attached to an acetamide backbone. This structural configuration is believed to contribute significantly to its biological activities.

The biological activity of this compound may be attributed to several mechanisms:

- Antimicrobial Activity : The compound potentially disrupts bacterial cell membranes or inhibits essential enzymes critical for bacterial survival. The nitro group can undergo reduction, forming reactive intermediates that interact with cellular components, leading to cytotoxic effects against pathogens.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in cell growth and survival. It may also induce apoptosis in cancer cells through the activation of caspases or modulation of transcription factors .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The following table summarizes its activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive bacteria |

| Escherichia coli | 64 µg/mL | Moderate effectiveness |

| Candida albicans | 16 µg/mL | Effective against yeast |

The compound exhibited significant activity against Staphylococcus aureus and moderate activity against Escherichia coli and Candida albicans, indicating its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Notable findings include:

- Cell Line : MIA PaCa-2 (pancreatic cancer)

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the structure of this compound can significantly affect its biological activity. For instance:

- Substituent Variations : Changing the position or type of substituents on the phenoxy ring can enhance antimicrobial potency or alter anticancer efficacy.

- Lipophilicity : Compounds with increased lipophilicity showed improved membrane permeability, facilitating better interaction with bacterial membranes and enhancing antimicrobial action .

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Study on Antimicrobial Resistance : A study demonstrated that this compound could effectively combat methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a novel therapeutic agent in treating resistant infections .

- Cancer Treatment Research : In a preclinical model, treatment with this compound resulted in significant tumor size reduction and improved survival rates in mice bearing pancreatic tumors, suggesting its potential for further development as an anticancer drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。